N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at position 7 and a carboxamide group at position 2. The carboxamide nitrogen is further modified with a (1-hydroxycyclohex-2-en-1-yl)methyl substituent. This unique structure combines aromatic (benzofuran) and alicyclic (cyclohexene) motifs, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-13-7-5-6-12-10-14(22-15(12)13)16(19)18-11-17(20)8-3-2-4-9-17/h3,5-8,10,20H,2,4,9,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHJJOYVIIAHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl group on the benzofuran ring using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Cyclohexenyl Moiety: The cyclohexenyl moiety can be introduced through a Grignard reaction or a similar organometallic coupling reaction, where a cyclohexenyl halide reacts with a benzofuran derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl moiety might yield a cyclohexenone derivative, while reduction of the carboxamide could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzofuran and cyclohexene derivatives described in the literature. Key analogs and their distinguishing features are summarized below:
*Molecular weights estimated based on structural formulas.
Key Observations:
Benzofuran Modifications: The target compound’s 7-methoxy group is simpler than the 7-(4-methoxybenzyl) or 7-[(4-methoxyphenyl)methoxy] substituents in analogs 22 and 23/23. The absence of extended aromatic systems in the target compound may reduce steric hindrance and improve solubility compared to bulkier analogs .
Carboxamide Substituents :
- The (1-hydroxycyclohex-2-en-1-yl)methyl group introduces a hydroxylated alicyclic system, which may promote hydrogen bonding and confer chirality. This contrasts with the N-methyl, N-phenyl, or benzimidazole-linked groups in analogs, which lack hydroxyl functionality .
- Cyclohexene-derived substituents (e.g., in compound 4) are associated with moderate lipophilicity, but the hydroxyl group in the target compound could lower logP values, improving aqueous solubility .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidative, and anti-metastatic properties based on various research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a benzofuran core substituted with a methoxy group and a cyclohexene moiety. Its molecular formula is , and it has a molecular weight of approximately 273.33 g/mol.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Case Study: Huh7 Cell Line
In a study investigating the effects on hepatocellular carcinoma (HCC) cells (specifically Huh7), the compound exhibited significant cytotoxicity. The following table summarizes the findings:
| Concentration (μM) | Viability (%) at 24h | Viability (%) at 48h | IC50 (μM) |
|---|---|---|---|
| 0 | 100 | 100 | - |
| 5 | 85 | 80 | - |
| 10 | 70 | 65 | - |
| 20 | 50 | 45 | - |
| 40 | 30 | 25 | - |
| 80 | 10 | 5 | - |
| IC50 | - | - | 38.15 |
The compound showed an IC50 value of 38.15 μM at 48 hours, indicating significant antiproliferative activity without cytotoxic effects on normal hepatocytes .
Antioxidative Activity
The antioxidative properties of this compound were assessed using various spectroscopic methods. The compound demonstrated enhanced antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that it may help in preventing oxidative stress-related cellular damage, which is crucial in cancer therapy .
Anti-Metastatic Potential
The anti-metastatic effects of the compound were evaluated in Huh7 cells through motility assays. The results indicated that non-cytotoxic concentrations significantly inhibited cell migration and invasion. The following table summarizes the migration inhibition results:
| Concentration (μM) | Migration Inhibition (%) |
|---|---|
| 1 | 30 |
| 2.5 | 50 |
| 5 | 70 |
At concentrations of 5 μM , the compound inhibited migration by 70% , showcasing its potential as an anti-metastatic agent by modulating epithelial–mesenchymal transition markers such as E-cadherin and vimentin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
